Chst15-IN-1
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Overview
Description
Chst15-IN-1 is a powerful, reversible, covalent inhibitor of the enzyme carbohydrate sulfotransferase 15. This compound effectively suppresses the sulfation levels of chondroitin sulfate-E and other closely related sulfotransferases responsible for the synthesis of glycosaminoglycans. As a selective sulfotransferase inhibitor, this compound can attenuate the inhibitory actions of chondroitin sulfate proteoglycans, making it a promising candidate for enhancing neuronal repair .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chst15-IN-1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic strategies for similar compounds often involve the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic route to maximize yield and purity, as well as the implementation of large-scale reactors and purification systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Chst15-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .
Scientific Research Applications
Chst15-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of sulfotransferases and the synthesis of glycosaminoglycans.
Biology: Investigated for its role in modulating the sulfation of chondroitin sulfate and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for enhancing neuronal repair and treating conditions related to the accumulation of chondroitin sulfate proteoglycans.
Industry: Utilized in the development of new materials and compounds with specific sulfation patterns
Mechanism of Action
Chst15-IN-1 exerts its effects by inhibiting the enzyme carbohydrate sulfotransferase 15. This inhibition leads to a reduction in the sulfation levels of chondroitin sulfate-E and other glycosaminoglycans. The compound targets the active site of the enzyme, forming a reversible covalent bond that prevents the transfer of sulfate groups. This mechanism disrupts the synthesis of inhibitory chondroitin sulfate proteoglycans, thereby promoting neuronal repair and reducing the inhibitory microenvironment in conditions such as spinal cord injury .
Comparison with Similar Compounds
Chst15-IN-1 is unique in its selectivity and potency as a sulfotransferase inhibitor. Similar compounds include:
Chst15-IN-2: Another inhibitor of carbohydrate sulfotransferase 15 with slightly different chemical properties and potency.
Chst15-IN-3: A structurally related compound with similar inhibitory effects but different pharmacokinetic profiles.
Chst15-IN-4: A less potent inhibitor with broader specificity for other sulfotransferases.
Compared to these similar compounds, this compound stands out due to its high selectivity and reversible covalent inhibition, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(2,4-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrCl2N2O3/c1-25-15-6-9(5-12(18)16(15)23)4-10(8-21)17(24)22-14-3-2-11(19)7-13(14)20/h2-7,23H,1H3,(H,22,24)/b10-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFHFNDPXNWVTL-ONNFQVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrCl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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